2,5-Nonanedione, 7-methoxy-9-phenyl-

Stereochemistry Chiral separation Enantioselective synthesis

2,5-Nonanedione, 7-methoxy-9-phenyl- (IUPAC: 7-methoxy-9-phenylnonane-2,5-dione) is a substituted aliphatic diketone with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. The backbone consists of a nine-carbon chain bearing two carbonyl groups at positions 2 and 5, a methoxy substituent at position 7, and a phenyl ring at the terminal position 9.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 917575-04-3
Cat. No. B12596422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Nonanedione, 7-methoxy-9-phenyl-
CAS917575-04-3
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC
InChIInChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3
InChIKeyHLVXJPHPRWWZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Nonanedione, 7-methoxy-9-phenyl- (CAS 917575-04-3): Structural Identity and Compound Class


2,5-Nonanedione, 7-methoxy-9-phenyl- (IUPAC: 7-methoxy-9-phenylnonane-2,5-dione) is a substituted aliphatic diketone with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol [1]. The backbone consists of a nine-carbon chain bearing two carbonyl groups at positions 2 and 5, a methoxy substituent at position 7, and a phenyl ring at the terminal position 9 [1]. The compound contains one stereogenic center at C7, giving it a defined but unassigned chiral configuration. Computed descriptors include an XLogP3 of 1.7, a topological polar surface area of 43.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and nine rotatable bonds [1].

Why 2,5-Nonanedione, 7-methoxy-9-phenyl- Cannot Be Replaced by Generic Diketone Analogs


Within the 2,5-alkanedione family, biological activity and physicochemical behavior are exquisitely sensitive to chain length, substituent identity, and stereochemistry [1]. The 7-methoxy-9-phenyl substitution pattern in this compound introduces a chiral center, significantly alters lipophilicity, and modulates hydrogen-bonding capacity relative to the unsubstituted parent 2,5-nonanedione. These differences can translate into distinct pharmacokinetic profiles, target-binding kinetics, and analytical retention parameters, making generic substitution without quantitative validation a high-risk procurement decision [1].

Quantitative Differentiation of 2,5-Nonanedione, 7-methoxy-9-phenyl- from Closest Diketone Analogs


Chiral Center Count Comparison with Achiral 2,5-Nonanedione

The target compound possesses one undefined stereocenter at the methoxy-bearing C7 position, whereas the unsubstituted 2,5-nonanedione has zero stereocenters [1][2]. This stereochemical difference creates the potential for enantiomer-specific interactions in biological systems, which cannot be achieved with the achiral parent diketone.

Stereochemistry Chiral separation Enantioselective synthesis

Lipophilicity (XLogP3) Comparison with 2,5-Nonanedione

The target compound has a computed XLogP3 of 1.7, whereas the unsubstituted 2,5-nonanedione has a computed XLogP3 of 1.2 [1][2]. The increased lipophilicity arises from the introduction of the terminal phenyl ring and the methoxy group, which can influence membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity ADME Partition coefficient

Hydrogen Bond Acceptor Count Comparison with 2,5-Nonanedione

The target compound contains three hydrogen bond acceptors (two ketone carbonyls and one methoxy oxygen), compared to two acceptors in the parent 2,5-nonanedione, which only has the two carbonyl groups [1][2]. The additional acceptor site can engage in distinct intermolecular interactions, potentially altering binding affinity to protein targets or altering solubility profiles.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count and Molecular Flexibility Comparison

The target compound has nine rotatable bonds, compared to seven in 2,5-nonanedione [1][2]. The increased flexibility, imparted by the methoxy and phenylethyl substituents, may influence entropic contributions to binding and the compound's ability to adopt multiple low-energy conformations. This can affect both biological activity and analytical behavior in chromatography.

Conformational flexibility Molecular dynamics Drug-likeness

Application Scenarios Where 2,5-Nonanedione, 7-methoxy-9-phenyl- Provides a Defensible Advantage


Chiral Chromatography Method Development and Enantioselective Synthesis

The single stereocenter in 2,5-nonanedione, 7-methoxy-9-phenyl- makes it a suitable candidate for chiral stationary phase screening and enantioselective reaction optimization. Its well-defined chiral center, combined with UV-active phenyl chromophore, facilitates detection and quantification in HPLC and SFC method development [1].

Structure-Activity Relationship (SAR) Studies for Diketone-Based Inhibitors

When investigating the role of lipophilicity and hydrogen bonding in biological activity, 2,5-nonanedione, 7-methoxy-9-phenyl- serves as a distinct comparator to the parent 2,5-nonanedione. The +0.5 logP shift and additional HBA site allow researchers to probe how incremental molecular changes affect target binding and pharmacokinetics [1].

Probe for Conformational Entropy Effects in Ligand Binding

With its increased rotatable bond count (9 vs. 7 in the parent), this compound can be used to study the role of conformational flexibility in ligand-receptor interactions, particularly in thermodynamic profiling assays where entropic contributions are measured [1].

Analytical Reference Standard for Lipophilic Diketones

The combination of moderate logP (1.7) and distinct UV absorption due to the phenyl ring makes 2,5-nonanedione, 7-methoxy-9-phenyl- a useful reference standard for calibrating reversed-phase HPLC methods aimed at separating lipophilic diketones in complex biological matrices [1].

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